Cas no 4313-13-7 (N,n,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline)

N,n,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline structure
4313-13-7 structure
Product name:N,n,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline
CAS No:4313-13-7
MF:C15H16N4O2
MW:284.313142776489
CID:1515499
PubChem ID:20308

N,n,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline Chemical and Physical Properties

Names and Identifiers

    • N,n,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline
    • 4-Nitro-3'-methyl-4'-(N-dimethyl)aminoazobenzol
    • {4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol
    • [4-Methyl-2-(4-(trifluoromethyl)phenyl)-1,3-thiazol-5-yl]methanol
    • 4-Dimethylamino-3-methyl-4'-nitro-azobenzol
    • {4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methan-1-ol
    • [4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-methanol
    • [4-methyl-2-(4-trifluoromethyl-phenyl)thiazole-5-yl]-methanol
    • ZINC00161964
    • (4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl)methanol
    • 4'-Nitro-3-methyl-4-dimethylamino-azobenzol
    • [4-Nitro-benzol-(1 azo 5)-(2-dimethylamino-toluol)
    • [4-methyl-2-(4-trifluoromethylphenyl)-1,3-thiazol-5-yl]methanol
    • [4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]methanol
    • SBB054808
    • 4'-Nitro-4-dimethylamino-3-methyl-azobenzol
    • (4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methanol
    • [4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-yl]-methanol
    • AC1MD3JG
    • 2,N,N-trimethyl-4-(4-nitro-phenylazo)-aniline
    • 4-Nitro-3'-methyl-4'-(N-dimethyl)aminoazobenzol; {4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol; [4-Methyl-2-(4-(trifluoromethyl)phenyl)-1,3-thiazol-5-yl]methanol; 4-Dimethylamino-3-methyl-4'-nitro-azobenzol; {4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methan-1-ol; [4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-methanol; [4-methyl-2-(4-trifluoromethyl-phenyl)thiazole-5-yl]-methanol; ZINC00161964; (4
    • o-Toluidine, N,N-dimethyl-4-((p-nitrophenyl)azo)-
    • 3-Methyl-4'-nitro-4-N,N-dimethylaminoazobenzene
    • 4313-13-7
    • NSC 45530
    • 92114-99-3
    • Benzenamine, N,N,2-trimethyl-4-[(4-nitrophenyl)azo]-
    • DTXSID10871905
    • 9GXU5C455B
    • SCHEMBL4955285
    • NSC45530
    • NSC-45530
    • UNII-9GXU5C455B
    • N,N,2-Trimethyl-4-((4-nitrophenyl)diazenyl)aniline
    • Inchi: InChI=1S/C15H16N4O2/c1-11-10-13(6-9-15(11)18(2)3)17-16-12-4-7-14(8-5-12)19(20)21/h4-10H,1-3H3
    • InChI Key: YGMSETFPVMNTRG-UHFFFAOYSA-N
    • SMILES: CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N(C)C

Computed Properties

  • Exact Mass: 284.12700
  • Monoisotopic Mass: 284.12732577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.8Ų
  • XLogP3: 4

Experimental Properties

  • PSA: 73.78000
  • LogP: 4.90780

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